

AGI-026 vehicle formulation for intraperitoneal injection

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: AGI-026
CAS No.: 1446501-77-4
Cat. No.: B605231

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AGI-026 Technical Support & Formulation Guide

Core Directive & Executive Summary

Subject: **AGI-026** (AGI-12026) Vehicle Formulation & Administration Compound Class: Selective, brain-penetrant inhibitor of mutant IDH2 (R140Q). Primary Application: Modulation of oncometabolite (R)-2-hydroxyglutarate (2-HG) in IDH2-mutant gliomas and hematologic malignancies.

Critical Note on Administration Route: While you have requested an Intraperitoneal (IP) formulation, it is scientifically imperative to note that **AGI-026** is optimized for Oral Gavage (PO) administration in preclinical models. The compound exhibits excellent oral bioavailability. IP administration is generally reserved for acute pharmacokinetic (PK) studies or models where oral dosing is compromised.

This guide provides the Standard Oral Protocol (Gold Standard) and a Compatible IP Formulation (Troubleshooting/Alternative) derived from physicochemical properties of triazine-based IDH inhibitors.

Formulation Protocols

Protocol A: Standard Oral Suspension (Recommended)

Use this for efficacy studies, chronic dosing, and maximum bioavailability.

Component	Concentration	Function
Methylcellulose (400 cP)	0.5% (w/v)	Suspending agent; prevents sedimentation.
Tween 80 (Polysorbate 80)	0.2% (v/v)	Surfactant; improves wetting of hydrophobic particles.
Water for Injection	q.s. to 100%	Aqueous carrier.

Preparation Steps:

- Vehicle Prep: Heat ~30% of the required water to 80°C. Disperse Methylcellulose powder slowly with vigorous stirring. Once dispersed, add the remaining cold water and stir at 4°C overnight to hydrate (clear solution). Add Tween 80 and mix.
- Compound Prep: Weigh **AGI-026** powder.
- Dispersion: Add a small volume of the vehicle to the powder to create a smooth paste (levigation).
- Dilution: Gradually add the remaining vehicle while vortexing to achieve the final concentration (typically 1–10 mg/mL).
- QC: Sonicate for 10–20 minutes to ensure a uniform suspension. pH should be ~6.5–7.5.

Protocol B: Intraperitoneal (IP) Solution (Alternative)

Use this only if PO is not feasible. Requires a solubilized system to prevent peritoneal irritation and precipitation.

Component	Concentration	Function
DMSO (Dimethyl Sulfoxide)	5% - 10% (v/v)	Primary solvent; ensures complete solubilization.
PEG 300 or PEG 400	30% - 40% (v/v)	Co-solvent; maintains solubility upon aqueous dilution.
Tween 80	5% (v/v)	Surfactant; prevents precipitation at injection site.
Saline (0.9% NaCl)	Balance (45-60%)	Physiological carrier; added LAST.

Preparation Steps (Critical Order of Addition):

- Solubilization: Dissolve **AGI-026** stock powder completely in 100% DMSO. The solution must be crystal-clear.
- Co-solvent Addition: Add PEG 300/400 to the DMSO/drug solution. Vortex formulation.
- Surfactant Addition: Add Tween 80. Vortex gently (avoid excessive foaming).
- Aqueous Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.
 - Warning: Rapid addition of saline can cause "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.
- Sterilization: Pass through a 0.22 µm PES syringe filter (if solution is clear). If suspension forms, do not filter; re-evaluate solubility.

Troubleshooting Guide & FAQs

Q1: My IP formulation precipitates immediately upon adding saline. What went wrong?

- Cause: **AGI-026** is highly lipophilic. The "dielectric shock" of adding water reduced the solvent power below the saturation point.
- Solution:

- Increase PEG 400 concentration to 50%.
- Ensure the Saline is warm (37°C) before addition.
- Switch to 20% Cyclodextrin (HP-β-CD) in saline as the aqueous phase instead of pure saline. Cyclodextrins encapsulate the drug, preventing precipitation.

Q2: Can I use the Oral Suspension (MC/Tween) for IP injection?

- Strictly NO.
- Reason: Methylcellulose is not biodegradable in the peritoneal cavity and can cause granulomas or sterile peritonitis. Suspensions injected IP can also lead to erratic absorption and "depot" effects, invalidating PK data.

Q3: What is the stability of the formulated vehicle?

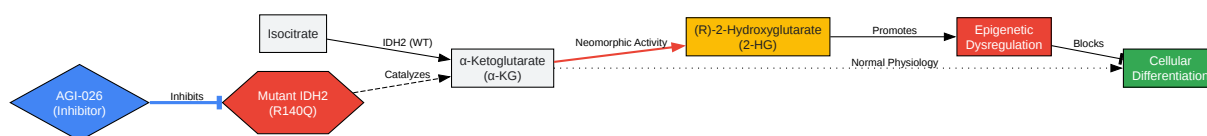
- Oral Suspension: Stable for 7 days at 4°C. Resuspend (vortex) before every dose.
- IP Solution: Prepare fresh daily. Co-solvent mixtures can undergo phase separation or precipitation over time.

Q4: I am observing weight loss in mice after 5 days of IP dosing. Is it toxicity?

- Analysis: **AGI-026** is generally well-tolerated. Weight loss in IP groups often indicates vehicle toxicity (peritonitis from DMSO or high PEG load).
- Action: Switch to the Oral route immediately. If IP is mandatory, reduce DMSO to <5% or use the Cyclodextrin (HP-β-CD) formulation.

Mechanism of Action & Pathway Visualization

AGI-026 acts by allosterically inhibiting the mutant IDH2 enzyme, preventing the conversion of -ketoglutarate (-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG). This restores cellular differentiation pathways blocked by 2-HG.



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Figure 1: Mechanism of **AGI-026**. The compound inhibits the neomorphic activity of mutant IDH2, preventing 2-HG accumulation and restoring normal differentiation.

References

- Wang, F., et al. (2013).[1] "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation." *Science*, 340(6132), 622-626. (Context: Establishes AGI-series efficacy and oral dosing paradigms).
- Agios Pharmaceuticals. (2013).[2] "Therapeutically active compounds and their methods of use." International Patent Application WO2013102431A1. (Context: Describes chemical structure and formulation examples for **AGI-026**/AGI-12026).
- Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma." *ACS Medicinal Chemistry Letters*, 11(2), 101-107. (Context: Comparative PK and vehicle strategies for brain-penetrant IDH inhibitors).
- TargetMol. "Safusidenib & IDH Inhibitor Formulation Guide." (Context: General guidelines for solubilizing hydrophobic IDH inhibitors for in vivo use).

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. US11986475B1 - Compositions and methods for treating cancer - Google Patents \[patents.google.com\]](#)
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